

Spectroscopic and Spectrometric Analysis of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound **7-Bromo-1-Chloroisoquinoline**, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering detailed data and experimental context.

Summary of Spectroscopic Data

The structural elucidation of **7-Bromo-1-Chloroisoquinoline** is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ^1H NMR Spectroscopic Data for 7-Bromo-1-Chloroisoquinoline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.4	Singlet	-	H-8
8.38-8.34	Doublet	6	H-5
8.07-8.03	Multiplet	-	H-4, H-6
7.96-7.91	Doublet	6	H-3

Solvent: DMSO-d6

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 7-Bromo-1-Chloroisoquinoline

Note: The following ^{13}C NMR data is based on computational predictions and awaits full experimental verification.

Predicted Chemical Shift (δ) ppm	Assignment
152.1	C-1
142.5	C-8a
137.5	C-4a
135.2	C-6
130.9	C-8
128.5	C-5
125.4	C-4
122.3	C-7
121.8	C-3

Table 3: Mass Spectrometry Data for 7-Bromo-1-Chloroisoquinoline

m/z	Ion	Notes
242	$[M]^+$	Corresponding to isotopes ^{79}Br and ^{35}Cl
244	$[M+2]^+$	Corresponding to isotopes ^{81}Br and ^{35}Cl or ^{79}Br and ^{37}Cl
246	$[M+4]^+$	Corresponding to isotopes ^{81}Br and ^{37}Cl

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for the presence of these halogens.

Experimental Protocols

The data presented in this guide are consistent with standard methodologies for the spectroscopic analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

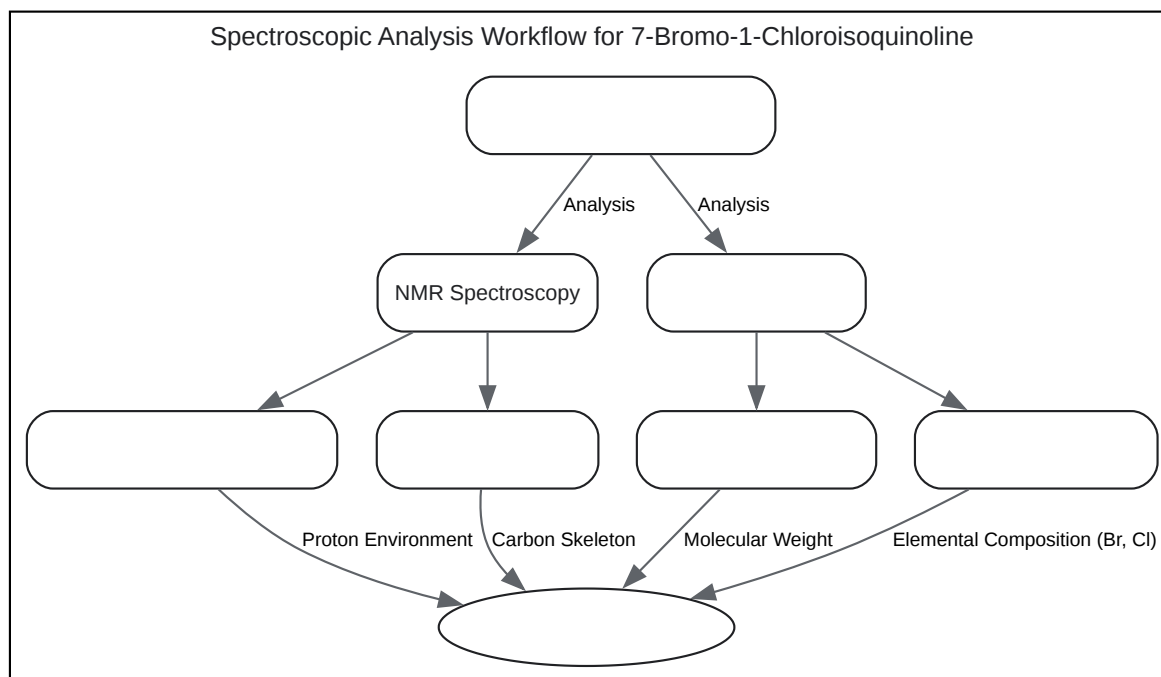
A sample of **7-Bromo-1-Chloroisoquinoline** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, such as DMSO- d_6 or CDCl_3 , in a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then analyzed.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **7-Bromo-1-Chloroisoquinoline** using the spectroscopic data.



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